![molecular formula C11H8FN3O3 B3093088 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1240568-08-4](/img/structure/B3093088.png)
1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
Overview
Description
1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one, also known as FNPE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FNPE is a pyrazole-based compound that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is not fully understood, but it is believed to be related to its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one may be able to reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one in lab experiments is its relatively simple synthesis method. However, one of the limitations of using 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one. One area of research could be the development of new drugs based on the structure of 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one. Another area of research could be the investigation of the potential anti-cancer properties of 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one. Finally, research could be done to further elucidate the mechanism of action of 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one and its potential applications in the treatment of various diseases.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is in the field of medicinal chemistry. 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
1-(4-fluorophenyl)-2-(3-nitropyrazol-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3/c12-9-3-1-8(2-4-9)10(16)7-14-6-5-11(13-14)15(17)18/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFUHWHGQQEGCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210604 | |
Record name | 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one | |
CAS RN |
1240568-08-4 | |
Record name | 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240568-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.